molecular formula C13H10N2O2S B5327646 5-(2-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole

5-(2-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No. B5327646
M. Wt: 258.30 g/mol
InChI Key: BUMJXWMZWMTLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. This compound has been studied extensively for its potential use in various fields, including medicinal chemistry, material science, and organic synthesis. In

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer development. It has also been suggested that this compound may exert its effects through the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory, anticancer, antibacterial, and antifungal effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. In addition, this compound has been shown to exhibit antibacterial and antifungal activity against various pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole in lab experiments is its broad range of potential applications. This compound has shown promising results in various fields of scientific research, including medicinal chemistry, material science, and organic synthesis. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in some applications.

Future Directions

There are several future directions for the study of 5-(2-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole. One potential direction is the development of new synthetic methods for this compound, which could improve its yield and purity. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and human clinical trials. This could provide valuable information on the safety and efficacy of this compound for use in medicine. Additionally, the study of the potential use of this compound in the development of organic electronic devices, such as OLEDs and OPVs, is an exciting area of research with significant potential for future applications.

Synthesis Methods

The synthesis of 5-(2-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 2-aminothiophenol with 2-bromoanisole in the presence of potassium carbonate and copper powder. The reaction can be carried out in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a temperature of 120-140°C. The resulting product can be purified through recrystallization or column chromatography.

Scientific Research Applications

5-(2-methoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its potential use in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory and anticancer agent. It has also been studied for its potential use as an antibacterial and antifungal agent. In material science, this compound has been studied for its potential use in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

properties

IUPAC Name

5-(2-methoxyphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-16-10-6-3-2-5-9(10)13-14-12(15-17-13)11-7-4-8-18-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMJXWMZWMTLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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